molecular formula C27H23ClN4O4 B2959332 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1189487-62-4

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

Numéro de catalogue: B2959332
Numéro CAS: 1189487-62-4
Poids moléculaire: 502.96
Clé InChI: ZJCLCOPODUUDKI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide features a pyrimido[5,4-b]indole core substituted with a 2-chlorobenzyl group at position 3 and an acetamide side chain linked to a 3,4-dimethoxyphenyl moiety. This structure combines a heterocyclic scaffold with halogenated and methoxy-substituted aromatic groups, which are commonly associated with enhanced binding affinity to biological targets (e.g., kinases or receptors) and improved metabolic stability . The 3,4-dimethoxy group on the phenyl ring may contribute to electron-donating effects, influencing solubility and intermolecular interactions.

Propriétés

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O4/c1-35-22-12-11-18(13-23(22)36-2)30-24(33)15-32-21-10-6-4-8-19(21)25-26(32)27(34)31(16-29-25)14-17-7-3-5-9-20(17)28/h3-13,16H,14-15H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCLCOPODUUDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features, including a pyrimidine ring, an indole moiety, and an acetamide group. This article reviews the biological activity of this compound, focusing on its potential applications in cancer therapy and other therapeutic areas.

Chemical Structure and Properties

The chemical formula for this compound is C27H23ClN4O3C_{27}H_{23}ClN_{4}O_{3}, with a molecular weight of 486.9 g/mol. Its structure includes multiple heterocycles that may contribute to its biological activity.

PropertyValue
Molecular FormulaC27H23ClN4O3
Molecular Weight486.9 g/mol
CAS Number1189927-91-0

The biological activity of this compound is hypothesized to be linked to its ability to interact with various biological targets, particularly in cancer cells. The presence of the chlorobenzyl group may enhance its affinity for certain receptors or enzymes involved in tumorigenesis. Preliminary studies suggest that compounds with similar structural motifs have shown promise as kinase inhibitors, which are crucial in cancer treatment strategies.

In Vitro Studies

Recent research has focused on the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was tested against human ovarian carcinoma (SKOV-3), prostate cancer (PC-3), cervical cancer (HeLa), and acute monocytic leukemia (THP-1) cells using MTT assays. Results indicated significant cytotoxicity with varying IC50 values across different cell lines.
Cell LineIC50 (μM)
SKOV-323.69
PC-373.05
HeLa64.66
THP-139.08

These findings suggest that the compound exhibits selective toxicity towards certain cancer types, potentially making it a candidate for further development .

Case Studies

Several studies have explored the biological implications of related compounds. For example, research on indole derivatives has demonstrated their effectiveness as anticancer agents due to their ability to induce apoptosis in malignant cells and inhibit cell proliferation .

In one notable study, a series of indole-based compounds were synthesized and evaluated for their antitumor activity, revealing that modifications to the indole structure could enhance biological efficacy and selectivity .

Potential Applications

The unique structural characteristics of This compound suggest several potential therapeutic applications:

  • Cancer Therapy : Due to its cytotoxic properties against various cancer cell lines.
  • Antimicrobial Activity : The presence of specific functional groups may confer antibacterial or antifungal properties.
  • Kinase Inhibition : As part of a class of compounds targeting specific kinases involved in cancer progression.

Comparaison Avec Des Composés Similaires

Structural Variations and Molecular Properties

The following table summarizes key structural analogs and their differences from the target compound:

Compound Name Substituent on Pyrimidoindole Acetamide-Linked Aromatic Group Molecular Formula Molecular Weight
Target Compound 3-(2-Chlorobenzyl) N-(3,4-Dimethoxyphenyl) C₂₈H₂₄ClN₄O₄ 528.0*
2-(3-(2-Chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide 3-(2-Chlorobenzyl) N-(3-Methoxybenzyl) C₂₇H₂₃ClN₄O₃ 486.9
2-(3-(2-Chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide 3-(2-Chlorobenzyl) N-(2,5-Dimethylphenyl) C₂₇H₂₃ClN₄O₂ 470.9
2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide 3-(4-Chlorophenyl) N-(3-Methoxyphenyl) C₂₄H₂₀ClN₅O₂S 485.0

*Note: Molecular weight calculated based on formula C₂₈H₂₄ClN₄O₄ (exact value may vary depending on isotopic composition).

Key Structural and Functional Differences

In contrast, the compound from substitutes this with a 3-(4-chlorophenyl) group, altering spatial orientation and electronic effects.

Acetamide-Linked Aromatic Groups

  • The N-(3,4-dimethoxyphenyl) group in the target compound provides two methoxy substituents, enhancing polarity and hydrogen-bonding capacity compared to the N-(3-methoxybenzyl) or N-(2,5-dimethylphenyl) groups. The latter’s methyl groups may reduce solubility but improve lipophilicity.

Linker Modifications

  • The compound in replaces the methylene linker with a sulfanyl (-S-) group, which could affect conformational flexibility and redox stability.

Hypothetical Implications of Structural Differences

  • Solubility : The 3,4-dimethoxyphenyl group in the target compound likely improves water solubility compared to methyl-substituted analogs due to increased polarity.
  • Binding Affinity : The 2-chlorobenzyl group may enhance target binding via hydrophobic interactions, whereas the 4-chlorophenyl variant could exhibit altered selectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.